2-(Methylamino)ethyl carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H10N2O2 |
|---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
2-(methylamino)ethyl carbamate |
InChI |
InChI=1S/C4H10N2O2/c1-6-2-3-8-4(5)7/h6H,2-3H2,1H3,(H2,5,7) |
InChI Key |
LKUZWHWTXFALOC-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC(=O)N |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 2 Methylamino Ethyl Carbamate and Structural Analogues
Classical and Contemporary Synthetic Routes to 2-(Methylamino)ethyl Carbamate (B1207046)
The construction of the carbamate functionality in 2-(methylamino)ethyl carbamate can be achieved through several established and modern synthetic protocols. These methods primarily focus on the formation of the carbamate linkage by reacting an amine with a suitable carbonyl source.
Direct carbamoylation of amines is a fundamental approach to the synthesis of carbamates. organic-chemistry.orgresearchgate.net This involves the reaction of an amine with a carbamoylating agent. In the context of this compound, this would typically involve the reaction of N-methylethanolamine with a source of the carbamoyl (B1232498) group. wikipedia.org Contemporary methods often utilize greener and safer alternatives to traditional reagents. For instance, the use of urea (B33335) as a carbonyl source in the presence of a suitable catalyst, such as TiO2–Cr2O3/SiO2, has been reported for the synthesis of N-substituted carbamates. rsc.org This approach avoids the use of hazardous materials like phosgene (B1210022). rsc.org Another modern strategy involves the use of carbon dioxide as a C1 source, which is an environmentally benign and readily available reagent. google.com
| Reagent/Catalyst | Description | Reference |
| Urea/TiO2–Cr2O3/SiO2 | A phosgene-free method for synthesizing N-substituted carbamates. rsc.org | rsc.org |
| Carbon Dioxide | An environmentally friendly C1 source for carbamate synthesis. google.com | google.com |
| Methyl Carbamate | An economical carbamoyl donor in tin-catalyzed transcarbamoylation reactions. organic-chemistry.org | organic-chemistry.org |
Historically, phosgene and its derivatives have been widely used for the synthesis of carbamates. google.comsciencemadness.org Phosgene equivalents, such as diphosgene and triphosgene, offer safer alternatives to gaseous phosgene while maintaining similar reactivity. google.comsigmaaldrich.com These reagents react with alcohols to form chloroformates, which then react with amines to yield the desired carbamate. For example, ethyl chloroformate can be reacted with N-methylethanolamine to produce this compound. orgsyn.org
Chloroformate reagents, such as p-nitrophenyl chloroformate, can also be used to create activated carbonates from alcohols. acs.orgnih.gov These activated carbonates are effective alkoxycarbonylating agents for amines, leading to the formation of carbamates. acs.orgnih.gov The reaction of cholesteryl chloroformate with various amines to form carbamate derivatives serves as a pertinent example of this strategy. orientjchem.org
| Reagent | Description | Reference |
| Phosgene | A traditional but highly toxic reagent for carbamate synthesis. google.com | google.com |
| Diphosgene | A liquid phosgene equivalent that is safer to handle. google.com | google.com |
| Triphosgene | A solid, crystalline phosgene equivalent, offering improved safety. google.comsigmaaldrich.com | google.comsigmaaldrich.com |
| Ethyl Chloroformate | A common chloroformate reagent used in carbamate synthesis. orgsyn.org | orgsyn.org |
| p-Nitrophenyl Chloroformate | Used to form activated carbonates for subsequent reaction with amines. acs.orgnih.gov | acs.orgnih.gov |
Stereoselective Synthesis of Chiral Derivatives of this compound
The synthesis of chiral derivatives of this compound, where stereocenters are present in the ethyl backbone or in substituents, requires stereoselective methods to control the three-dimensional arrangement of atoms. One notable approach involves the use of a neighboring N-carbamate group to direct the stereochemical outcome of a reaction. For instance, the synthesis of chiral vicinal amino sulfides has been achieved with excellent diastereoselectivity through a double SN2 process initiated by the participation of a neighboring N-carbamate group. epfl.chnih.gov This strategy ensures the retention of configuration at the chiral center. epfl.chnih.gov Such methodologies are crucial for the preparation of enantiomerically pure compounds, which is often a requirement for biologically active molecules.
Scalable Synthesis and Process Optimization for Research Applications
For research applications that require larger quantities of this compound or its analogues, scalable synthetic routes and process optimization are essential. A key aspect of scalability is the use of readily available and cost-effective starting materials. N-methylethanolamine, a precursor for this compound, can be produced by the reaction of monomethylamine and ethylene (B1197577) oxide. google.com Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is critical to maximize yield and minimize by-product formation. For instance, in the synthesis of N-substituted carbamates using urea, optimizing the reaction conditions can lead to yields as high as 95–98%. rsc.org Furthermore, the development of one-pot procedures, which combine multiple reaction steps without the isolation of intermediates, can significantly improve the efficiency and scalability of a synthesis. nih.gov
Synthesis of Protected Forms and Analogues (e.g., N-Boc, N-Cbz)
In multi-step syntheses, it is often necessary to protect one of the amine functionalities of a diamine precursor to achieve selective reaction at the other amine. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). organic-chemistry.orgtotal-synthesis.com
The synthesis of N-Boc protected this compound can be achieved by reacting N,N'-dimethylethylenediamine with di-tert-butyl dicarbonate (B1257347). chemicalbook.com This reaction selectively protects one of the amine groups, allowing for further modification of the other. chemicalbook.com An alternative route involves the reaction of N-Boc-bromoethylamine with methylamine (B109427). google.com
Similarly, the N-Cbz protecting group can be introduced using benzyl (B1604629) chloroformate. total-synthesis.comorganic-chemistry.org The Cbz group is stable under a variety of conditions but can be readily removed by hydrogenolysis. total-synthesis.com The synthesis of N-Cbz protected amines is a well-established procedure in organic synthesis. organic-chemistry.org
The selective protection of polyamines is a significant challenge in organic synthesis. orgsyn.org The use of alkyl phenyl carbonates has been shown to be an efficient method for the chemoselective carbamate protection of primary amino groups in polyamines. kiku.dk
| Protecting Group | Reagent for Introduction | Key Features |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)2O | Stable to most nucleophiles and bases; cleaved under acidic conditions. organic-chemistry.org |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and basic conditions; removed by hydrogenolysis. total-synthesis.comorganic-chemistry.org |
Iii. Advanced Analytical and Spectroscopic Characterization in 2 Methylamino Ethyl Carbamate Research
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopy is a cornerstone in the chemical analysis of 2-(Methylamino)ethyl carbamate (B1207046), providing fundamental information about its atomic connectivity, molecular mass, and the types of chemical bonds present.
In ¹H NMR, the protons of the ethyl chain and the methyl group would exhibit characteristic signals. The protons on the carbon adjacent to the carbamate group (-CH₂-O) would be expected in the δ 3.5-4.5 ppm range due to the deshielding effect of the oxygen atom. The protons on the carbon adjacent to the methylamino group (-CH₂-N) would likely appear around δ 2.7-3.5 ppm. The methyl group protons (-N-CH₃) would be expected as a singlet or doublet (if coupled to the N-H proton) around δ 2.5–3.0 ppm. The carbamate (O=C-NH) and amine (N-H) protons are exchangeable and would appear as broad singlets.
In ¹³C NMR, each carbon atom in the molecule would produce a distinct signal. The carbonyl carbon (C=O) of the carbamate group is typically found in the δ 150-170 ppm region. The carbons of the ethyl chain would appear in the δ 40-70 ppm range, with the carbon bonded to oxygen appearing further downfield than the one bonded to nitrogen. The methyl carbon would be expected at approximately δ 30-40 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Methylamino)ethyl Carbamate based on Analogous Structures
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| -C H₂-O- | 3.5 - 4.5 | 60 - 70 |
| -C H₂-N- | 2.7 - 3.5 | 40 - 50 |
| -N-C H₃ | 2.5 - 3.0 | 30 - 40 |
| -C =O | N/A | 150 - 170 |
| NH (Amine) | Broad, variable | N/A |
| NH (Carbamate) | Broad, variable | N/A |
| Note: These are estimated values based on general principles and data from analogous compounds like 4-[2-(Methylamino)ethyl]aniline. Actual values may vary. |
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₄H₁₀N₂O₂) by providing a highly accurate mass measurement of the molecular ion ([M]⁺) or a protonated version ([M+H]⁺).
Under electron ionization (EI), the molecule undergoes fragmentation, producing a unique pattern of ions that serves as a molecular fingerprint. While a specific mass spectrum for this compound is not publicly documented, the fragmentation pattern can be predicted based on its structure and data from related compounds like ethyl carbamate. Key fragmentation pathways would include:
Alpha-cleavage: The bonds adjacent to the nitrogen atoms are prone to breaking. Cleavage between the two carbons of the ethyl bridge could yield fragments corresponding to [CH₂=NHCH₃]⁺ (m/z 44) or [H₂NCOOCH₂]⁺ (m/z 76).
Loss of small molecules: Neutral molecules like ammonia (B1221849) (NH₃) or water (H₂O) can be eliminated.
Carbamate fragmentation: The carbamate group itself can fragment. For instance, in the analysis of ethyl carbamate, characteristic ions are observed at m/z 62, 74, and 89, which can help in identifying the carbamate moiety.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragmentation Pathway |
| 118 | [C₄H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) |
| 101 | [C₄H₇N₂O]⁺ | Loss of -OH radical |
| 76 | [C₂H₆NO₂]⁺ | Cleavage of ethyl chain (C-C bond) |
| 44 | [C₂H₆N]⁺ | Cleavage of ethyl chain (C-C bond) |
| 43 | [CH₃NCO]⁺ | Rearrangement and cleavage |
| Note: These fragments are predicted based on common fragmentation rules for amines and carbamates. The relative abundance of each fragment would need to be determined experimentally. |
Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups within a molecule by probing their vibrational modes. For this compound, these spectra would provide clear evidence for its key structural features.
The IR spectrum would be expected to show characteristic absorption bands:
N-H Stretching: Two distinct bands would likely appear in the 3300–3500 cm⁻¹ region, one for the secondary amine (R-NH-R) and one for the carbamate N-H group. These bands may be broad due to hydrogen bonding.
C-H Stretching: Absorptions just below 3000 cm⁻¹ would correspond to the sp³ C-H bonds of the ethyl and methyl groups.
C=O Stretching: A strong, sharp absorption band between 1680-1720 cm⁻¹ is characteristic of the carbonyl group in the carbamate moiety.
N-H Bending: A medium intensity band around 1550-1650 cm⁻¹ would arise from the N-H bending vibration.
C-N Stretching: Absorptions in the 1200-1350 cm⁻¹ range would confirm the presence of C-N bonds.
C-O Stretching: A band in the 1000-1300 cm⁻¹ region would correspond to the C-O stretch of the carbamate.
Raman spectroscopy, which detects changes in polarizability, would be particularly useful for observing the symmetric vibrations of the molecule's backbone, which might be weak in the IR spectrum.
Table 3: Expected Infrared (IR) and Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| N-H (Amine/Carbamate) | Stretch | 3300 - 3500 (Broad) | Moderate |
| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |
| C=O (Carbamate) | Stretch | 1680 - 1720 (Strong, Sharp) | Moderate to Weak |
| N-H | Bend | 1550 - 1650 | Weak |
| C-N | Stretch | 1200 - 1350 | Moderate |
| C-O | Stretch | 1000 - 1300 | Moderate |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from impurities or other components in a mixture and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Due to the compound's polarity and lack of a strong UV chromophore, method development requires careful consideration of the column, mobile phase, and detector.
A common approach would involve reversed-phase HPLC, using a C18 or C8 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Given the basic nature of the amine group, the pH of the mobile phase must be controlled to ensure good peak shape. For detection, since the carbamate itself has a weak UV absorbance, derivatization is often employed. For instance, a method analogous to that used for ethyl carbamate could involve pre-column derivatization with a fluorescent tag like 9-xanthydrol, allowing for highly sensitive fluorescence detection (FLD). europa.eu Alternatively, a Universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be used, or the HPLC system could be coupled with a mass spectrometer (LC-MS).
Table 4: Exemplar HPLC Method Parameters for Carbamate Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: AcetonitrileGradient elution |
| Flow Rate | 1.0 mL/min |
| Detector | Fluorescence (FLD) after pre-column derivatizationor Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
| Note: This represents a typical starting point for method development. Parameters must be optimized for the specific application. |
Gas Chromatography (GC) is well-suited for assessing the purity of this compound, particularly for identifying volatile impurities. The compound itself may require derivatization to increase its volatility and thermal stability for GC analysis.
A typical GC method would utilize a polar capillary column, such as one with a polyethylene (B3416737) glycol (e.g., Carbowax) or a modified polysiloxane stationary phase, to achieve good separation of the polar analyte. For the analysis of the related compound, ethyl carbamate, a Carbowax 20M type column has been successfully used. sigmaaldrich.com The analysis is performed with a temperature program that ramps the column temperature to elute the compound and any impurities in a reasonable time. Flame Ionization Detection (FID) can be used for general purity assessment, while coupling the GC to a Mass Spectrometer (GC-MS) provides definitive identification of impurities by comparing their mass spectra to library data. sigmaaldrich.comlibretexts.org Purity analysis of related protected carbamates often specifies a purity level of >95.0% as determined by GC. sigmaaldrich.comchemspider.com
Table 5: Typical Gas Chromatography (GC) Method Parameters for Carbamate Purity Analysis
| Parameter | Condition |
| Column | Capillary Column (e.g., DB-5 or Carbowax 20M), 30 m x 0.25 mm ID, 0.25 µm film thickness sigmaaldrich.com |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Initial Temp: 60 °C, hold for 1 minRamp: 10 °C/min to 220 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) |
| Note: Derivatization may be required. Method parameters must be optimized for the specific analyte and impurities of interest. |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. In the study of this compound derivatives, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications.
Crystallographic analyses of carbamate compounds, including derivatives of this compound, consistently reveal that the carbamate functional group adopts an essentially planar geometry. smolecule.com This planarity is a consequence of the delocalization of the nitrogen lone pair electrons into the adjacent carbonyl group, resulting in a partial double bond character for the C-N bond. nih.gov The deviation from planarity for the atoms comprising the carbamate moiety is typically minimal, often less than 0.01 Å. smolecule.com
The solid-state structures of these derivatives are often stabilized by extensive networks of hydrogen bonds. smolecule.com These interactions can occur between the N-H groups of the carbamate or amino functionalities and the carbonyl oxygen or other hydrogen bond acceptors within the molecule or with solvent molecules of crystallization.
A notable example from a related class of compounds involves the structural analysis of nucleic acid analogues. High-resolution crystal structures of A-form DNA duplexes containing 2'-O-[2-(methylamino)-2-oxoethyl]- (NMA) and 2'-O-(N-methylcarbamate)- (NMC) modified thymidine (B127349) have shed light on the structural origins of their differing thermodynamic stabilities. nih.gov In the case of the NMA derivative, the substituent adopts an extended conformation and engages in hydrogen bonding with water molecules, bridging the phosphate group and the sugar. nih.gov Conversely, the NMC derivative exhibits an unfavorable electrostatic interaction between the carbonyl oxygen and the O2 of the thymine (B56734) base, leading to a loss of stability. nih.gov
While a comprehensive crystallographic database for a wide range of this compound derivatives is not extensively reported in publicly accessible literature, data from structurally analogous compounds provide valuable insights. For instance, studies on N,N'-disubstituted ureas, which share the N-C(=O)-N core with carbamates, have utilized X-ray crystallography to elucidate their conformational preferences, such as the trans,trans or cis,cis arrangement of the substituents on the nitrogen atoms. nih.gov
The table below presents hypothetical crystallographic data for a derivative, illustrating the type of information obtained from an X-ray diffraction experiment.
| Parameter | Value |
| Chemical Formula | C₁₀H₂₃N₃O₂ |
| Formula Weight | 217.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 15.789(6) |
| α (°) | 90 |
| β (°) | 105.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1302.1(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.108 |
| Absorption Coefficient (mm⁻¹) | 0.078 |
| F(000) | 480 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| θ range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 6450 |
| Independent reflections | 2987 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R1 = 0.052, wR2 = 0.134 |
| R indices (all data) | R1 = 0.068, wR2 = 0.145 |
| Goodness-of-fit on F² | 1.05 |
This table is illustrative and does not represent experimentally determined data for this compound itself.
Iv. Chemical Reactivity and Transformation Pathways of 2 Methylamino Ethyl Carbamate
Hydrolytic Stability and Degradation Kinetics of the Carbamate (B1207046) Linkage
The stability of the carbamate linkage in 2-(methylamino)ethyl carbamate derivatives is a critical parameter, especially in the context of their use as self-immolative linkers in prodrugs. The rate of hydrolysis is highly dependent on the pH of the environment and the substitution pattern of the carbamate nitrogen.
Generally, carbamates are susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes. acs.orgnih.gov For N-monosubstituted carbamates, base-catalyzed hydrolysis can proceed through an isocyanate intermediate, a pathway that often has a lower activation energy compared to the tetrahedral intermediate mechanism available to N,N-disubstituted carbamates. mdpi.com This typically results in faster hydrolysis rates for N-monosubstituted carbamates under physiological pH conditions. mdpi.com
In the specific case of a derivative, N-methyl-N-[2-(methylamino)ethyl]carbamate linked to 4-hydroxyanisole, detailed kinetic studies have been performed. These studies show that the compound is relatively stable at low pH but undergoes clean hydrolysis at pH 7.4. researchgate.netnih.gov The release of the parent phenol (B47542) follows first-order kinetics with a half-life (t½) of 36.3 minutes at 37°C. acs.orgresearchgate.netnih.govacs.org This degradation is accompanied by the formation of N,N'-dimethylimidazolidinone, confirming an intramolecular cyclization-elimination mechanism. acs.orgresearchgate.netnih.gov
The rate of hydrolysis is significantly influenced by the structure of the amine portion of the carbamate. For instance, monosubstituted carbamates of aminoethanol have been found to be highly unstable at pH 7.4 and 37°C, with hydrolysis half-lives ranging from 4 to 40 minutes. researchgate.net In contrast, N,N-disubstituted carbamates exhibit greater stability in buffer solutions. researchgate.net
Table 1: Hydrolytic Stability Data of Related Carbamate Systems
| Carbamate Derivative | Conditions | Half-life (t½) | Reference |
|---|---|---|---|
| N-methyl-N-[2-(methylamino)ethyl]carbamate of 4-hydroxyanisole | pH 7.4, 37°C | 36.3 min | researchgate.net, acs.org, nih.gov |
| Monosubstituted aminoethanol carbamates | pH 7.4, 37°C | 4 - 40 min | researchgate.net |
| N-alkyl carbamate esters of entacapone | pH 7.4 (chemical hydrolysis) | 14.9 - 20.7 h | researchgate.net |
| N-alkyl carbamate esters of entacapone | Human serum (enzymatic hydrolysis) | 0.8 - 2.7 h | researchgate.net |
Electrophilic and Nucleophilic Reactions of the Aminoethyl and Carbamate Moieties
The this compound structure possesses multiple sites for both nucleophilic and electrophilic attack.
Nucleophilic Reactions: The primary and secondary amine groups are nucleophilic centers. The secondary amine, in particular, can react with various electrophiles.
Acylation: The secondary amine can be acylated using reagents like chloroacetyl chloride in the presence of a base such as diisopropylethylamine. mdpi.com This reaction is a common strategy for further functionalization.
Reaction with Carbonyls: The amine groups can react with carbonyl compounds. For example, reaction with 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate the molecule for further coupling reactions. mdpi.com
Electrophilic Reactions: The carbamate carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles, which leads to the cleavage of the carbamate bond as discussed under hydrolytic stability.
Furthermore, the entire molecule can be involved in more complex transformations. In the presence of a strong acid, phenyl ethyl carbamates can be induced to form a protonated isocyanate, which can then undergo electrophilic cyclization. researchgate.net
Derivatization Strategies for Functionalization
The functional groups of this compound allow for a variety of derivatization strategies, making it a versatile building block in organic synthesis.
N-Acylation/Alkylation: The secondary amine provides a convenient handle for introducing a wide range of functional groups through acylation or alkylation reactions. mdpi.comresearchgate.net This is a key step in attaching this linker to other molecules, such as in the synthesis of quinoline-protected morpholino oligomers. mdpi.com
Carbamate Formation: The core structure is often synthesized by reacting an amino alcohol precursor with an activating agent like 1,1'-carbonyldiimidazole (CDI), followed by reaction with an amine. mdpi.com This modular synthesis allows for the incorporation of diverse substituents on both the "aminoethyl" and "carbamate" portions of the final molecule.
Use in Solid-Phase Synthesis: The principles of carbamate chemistry are widely applied in solid-phase synthesis, for example, in the creation of combinatorial libraries of bioactive molecules. acs.org Protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl), which are types of carbamates, are fundamental to peptide synthesis and illustrate the broad utility of carbamate derivatization. masterorganicchemistry.com
Functionalization for Drug Conjugation: The molecule can be derivatized to bridge a drug molecule to a targeting moiety, such as an antibody. For instance, it can be incorporated into a larger linker system, like the MC-Val-Ala-PAB linker, for use in antibody-drug conjugates (ADCs). sciclix.com
Mechanisms of Self-Immolative Cleavage in Advanced Linker Designs
The most significant application of the this compound moiety is in the design of self-immolative linkers. nih.govacs.org These linkers are designed to be stable until a specific trigger initiates a cascade of reactions that results in the release of a payload molecule (e.g., a drug).
The key mechanism is an intramolecular cyclization-elimination reaction. nih.gov The process is initiated by the deprotection or "unmasking" of a nucleophilic group, which is typically the terminal amine of the ethylamino chain.
The sequence of events is as follows:
Triggering Event: An external stimulus (e.g., enzymatic cleavage of a protecting group, photorelease) unmasks the terminal amine of the 2-(methylamino)ethyl group. researchgate.netchemrxiv.orgreading.ac.uk
Intramolecular Nucleophilic Attack: The newly freed amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the carbamate linkage. researchgate.netnih.gov This is a favorable 5-exo-trig cyclization. reading.ac.uk
Cyclization and Cleavage: The attack leads to the formation of a five-membered cyclic urea (B33335) derivative (e.g., N,N'-dimethylimidazolidinone). acs.orgresearchgate.netnih.gov
Payload Release: Concurrently with the cyclization, the bond between the carbamate oxygen and the payload molecule is cleaved, releasing the active substance. reading.ac.ukkrummel.org
This self-immolative process is advantageous because its rate is dependent on a predictable, intramolecular chemical reaction rather than on further enzymatic action, allowing for controlled and rapid drug release once triggered. researchgate.netnih.gov The rate of this cyclization can be tuned by modifying the structure of the linker, for example, by introducing different substituents on the amine or the ethyl backbone. acs.org This strategy has been successfully employed in various advanced drug delivery systems, including photocaged compounds and antibody-drug conjugates. researchgate.netkrummel.org
V. Application of 2 Methylamino Ethyl Carbamate As a Key Building Block in Complex Molecular Architectures
Role in Antibody-Drug Conjugate (ADC) Linker Design
In the field of oncology, ADCs represent a powerful class of targeted therapies that combine the specificity of a monoclonal antibody with the cell-killing potential of a potent cytotoxic drug. google.comnih.gov The linker that connects these two components is a critical element of ADC design, dictating the conjugate's stability, pharmacokinetics, and mechanism of payload release. google.com 2-(Methylamino)ethyl carbamate (B1207046) derivatives have become instrumental in the construction of these vital linkers. acs.orgsci-hub.se
The 2-(methylamino)ethyl carbamate moiety is adeptly used in forming the connection between a linker and a cytotoxic payload, particularly for drugs containing hydroxyl or amino groups. nih.govsci-hub.se A common synthetic strategy involves activating a hydroxyl group on the payload (e.g., duocarmycin or combretastatin (B1194345) A4) into a reactive carbonate, often by using p-nitrophenyl chloroformate. nih.govacs.orgsci-hub.se The protected carbamate building block, such as tert-butyl methyl(2-(methylamino)ethyl)carbamate, is then reacted with this activated payload to form a stable carbamate bond, creating a payload-precursor. nih.govsci-hub.se After deprotection of the terminal amine, this precursor can be attached to different linker types. sci-hub.se
Cleavable Linkers: These are designed to be stable in systemic circulation and to release the cytotoxic drug upon entering the target cancer cell, often in the lysosomal compartment. Research has demonstrated the synthesis of a combretastatin A4 (CA4) payload precursor using tert-butyl methyl(2-(methylamino)ethyl)carbamate. sci-hub.se This precursor was then conjugated to protease-cleavable dipeptide linkers, such as valine-citrulline (Val-Cit) or glycine-glycine-phenylalanine-glycine (Gly-Gly-Phe-Gly). sci-hub.se The Val-Cit linker, in particular, is a well-established cathepsin B-cleavable sequence used in successful ADCs. researchgate.net Upon enzymatic cleavage of the peptide sequence inside the target cell, a self-immolative cascade is often triggered, leading to the release of the unmodified, active drug. chemrxiv.orgsciclix.com Some basic carbamates are designed as cyclization-activated prodrugs, where drug release is not dependent on enzymatic cleavage but on a predictable intramolecular cyclization-elimination reaction. researchgate.net
Non-Cleavable Linkers: In this format, the drug is released after the complete lysosomal degradation of the antibody, yielding a drug-linker-amino acid catabolite which is the active cytotoxic agent. nih.gov The same CA4 payload precursor derived from this compound was successfully conjugated to a non-cleavable linker composed of polyethylene (B3416737) glycol (PEG). sci-hub.se This demonstrates the versatility of the carbamate building block in facilitating different drug-release strategies. sci-hub.se
| Drug Payload | Carbamate Derivative Used | Linker Type | Linker Components | Resulting ADC | Reference |
| Duocarmycin (seco-DUBA) | tert-butyl methyl(2-(methylamino)ethyl)carbamate | Cleavable | Valine-Citrulline-PABC | SYD985 (Trastuzumab Duocarmazine) | acs.org |
| Combretastatin A4 (CA4) | tert-butyl methyl(2-(methylamino)ethyl)carbamate | Non-cleavable | azido-PEG3 | Cetuximab-L1-CA4 | sci-hub.se |
| Combretastatin A4 (CA4) | tert-butyl methyl(2-(methylamino)ethyl)carbamate | Cleavable | Valine-Citrulline, azido-PEG8 | Cetuximab-L2-CA4 | sci-hub.se |
| Combretastatin A4 (CA4) | tert-butyl methyl(2-(methylamino)ethyl)carbamate | Cleavable | Gly-Gly-Phe-Gly, azido-PEG4 | Cetuximab-L3-CA4 | sci-hub.se |
The ultimate goal of an ADC is the targeted delivery of a cytotoxin to cancer cells, thereby minimizing systemic exposure and off-target toxicity. google.com The carbamate linkage formed using this compound derivatives is a key feature in the design of linkers for these systems. acs.org This bond is generally stable during circulation in the bloodstream. chemrxiv.org
For instance, in the development of the ADC SYD985 (trastuzumab duocarmazine), a cyclization spacer-duocarmycin construct was prepared using tert-butyl methyl(2-(methylamino)ethyl)carbamate. acs.org This drug-linker module was then conjugated to a cleavable Val-Cit-PABC (para-aminobenzyl carbamate) spacer attached to the trastuzumab antibody. acs.org The antibody directs the ADC to HER2-expressing tumor cells. Once internalized, the Val-Cit dipeptide is cleaved by lysosomal proteases, initiating a self-elimination of the PABC spacer and the cyclization spacer, ultimately releasing the active duocarmycin payload inside the target cell. acs.org Similarly, ADCs developed with a CA4 payload were targeted to the epidermal growth factor receptor (EGFR) using the antibody cetuximab. sci-hub.se The use of this compound as a foundational connector enables the stable and effective linking of these potent drugs to targeting antibodies. sci-hub.se
The drug-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. sciclix.com An optimal DAR is crucial for therapeutic efficacy; a low DAR may be ineffective, while a high DAR can negatively affect the ADC's pharmacokinetics, stability, and potentially increase toxicity. sciclix.com A DAR of 2 to 4 is often considered optimal for many ADCs. nih.govsciclix.com
While this compound itself is part of the linker-drug's structure, the final DAR is controlled during the subsequent conjugation step where the fully assembled linker-drug is attached to the antibody. sci-hub.se The stoichiometry of the reactants (the amount of linker-drug relative to the antibody) and the reaction conditions (e.g., temperature, concentration) are adjusted to achieve the desired DAR. sci-hub.se In the development of cetuximab-CA4 ADCs, researchers were able to achieve a DAR of 4 by increasing the equivalent-ratio of the linker-drug (which contained the this compound-derived structure) and raising the reaction temperature during conjugation to the antibody. sci-hub.se This highlights that while the carbamate building block does not directly dictate the DAR, its successful incorporation into a stable and reactive linker-drug is a prerequisite for controlled conjugation.
Utilization in Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues
Beyond ADCs, this compound and its analogs are listed as building blocks for the synthesis of other complex therapeutic modalities like PROTACs and molecular glues. fluorochem.co.ukambeed.comambeed.com PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. nih.gov They consist of two distinct ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. nih.gov This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov The structural modularity of PROTACs requires a library of chemical building blocks to construct the variable linker component, and chemical suppliers categorize derivatives like methyl N-methyl-N-[2-(methylamino)ethyl]carbamate for this purpose. fluorochem.co.uk
Construction of Chemical Probes and Ligands for Biological Research
The utility of this compound extends to the creation of chemical tools for biological research. researchgate.net Its adaptable structure allows it to be incorporated as a spacer or scaffold in specialized probes and ligands. nih.gov
Research applications include:
Probes for Drug Release Studies: Basic carbamates, including N-methyl-N-[2-(methylamino)ethyl]carbamate derivatives, have been used to create cyclization-activated prodrugs. researchgate.net These molecules are designed to release a parent compound under specific conditions (e.g., physiological pH), allowing researchers to study the kinetics and mechanisms of drug release in a controlled, non-enzymatic manner. researchgate.net
Fluorescent Ligands: The compound has been used as a building block for creating fluorescent ligands, which are invaluable tools for visualizing and studying specific biological pathways and targets within cells.
Bivalent Ligands: In the study of G-protein-coupled receptor (GPCR) interactions, bivalent ligands have been designed to probe putative receptor heterodimers. nih.gov These probes consist of two different pharmacophores joined by a spacer. The this compound backbone can be functionalized and integrated into these spacer elements to achieve the optimal distance and orientation required for the ligand to simultaneously engage both receptors. nih.gov
Research Chemicals: Its protected form, tert-Butyl 2-(methylamino)ethylcarbamate, is sold as a research chemical specifically for the investigation and synthesis of hydrophilic derivatives of auristatin, a potent cytotoxic agent frequently used in ADCs.
Vi. Biochemical and Molecular Mechanistic Research Involving 2 Methylamino Ethyl Carbamate Analogues
In Vitro Studies on Enzyme and Receptor Interactions
The carbamate (B1207046) functional group is a crucial structural element in numerous therapeutic agents due to its chemical stability and ability to cross cell membranes. acs.org Its capacity to modulate interactions with enzymes and receptors makes it a valuable component in drug design. acs.org
Carbamate derivatives have been extensively studied as enzyme inhibitors. For instance, certain carbamate compounds have demonstrated the ability to inhibit various enzymes by binding to their active sites or altering their conformations.
One area of focus has been the inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. A series of 2-(methylamino)-2-oxoethyl carbamates have been identified as FAAH inhibitors. nih.gov These compounds are broadly classified into two groups: aryl/heteroaryl alkyl carbamates and piperazine/piperidine (B6355638) carboxylates. nih.gov Notably, the 2-(methylamino)-2-oxoethyl carbamates appear to be more selective for FAAH compared to other carbamate types like phenyl carbamates. nih.gov
In the context of Alzheimer's disease, rivastigmine (B141), which contains a carbamate moiety, acts as an acetylcholinesterase (AChE) inhibitor. researchgate.net Studies on conformationally restricted analogues of rivastigmine revealed that derivatives with a methyl group on the carbamate nitrogen were more potent AChE inhibitors than their ethyl counterparts, suggesting a steric hindrance effect within the enzyme's active site. researchgate.net This effect is less pronounced for butyrylcholinesterase (BChE) inhibition due to its larger acyl-binding pocket. researchgate.net
Furthermore, some N,N-disubstituted carbamates have shown potent inhibition of butyrylcholinesterase. researchgate.net The inhibitory potency of these compounds can be influenced by the substituents on the carbamate nitrogen, with steric and electronic factors playing a key role. chemrxiv.org
While specific studies on the direct inhibition or activation of Protein Arginine Methyltransferase 1 (PRMT1) by 2-(methylamino)ethyl carbamate analogues are not prevalent in the provided results, the general principles of enzyme inhibition by carbamates suggest that derivatives could be designed to target this enzyme.
The ability of carbamates to participate in hydrogen bonding through both the carboxyl group and the backbone NH enhances their protein binding capabilities. acs.org This property is crucial for their role as peptide bond surrogates in medicinal chemistry. acs.org
In the development of ligands for G protein-coupled receptors (GPCRs), such as the CXC chemokine receptor 2 (CXCR2), carbamate-containing molecules have been utilized. Fluorescent ligands incorporating a carbamate linker have been designed to bind to the intracellular allosteric site of CXCR2. nih.govacs.org The design of these ligands often involves computational docking studies to optimize the interaction between the ligand and the receptor. nih.govacs.org
The interaction of carbamate derivatives with DNA has also been explored. For example, N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogues, which contain a side chain that can be conceptually related to the 2-(methylamino)ethyl structure, are DNA intercalators and dual topoisomerase I/II poisons. researchgate.net The lipophilicity and DNA binding affinity of these compounds can be modulated by structural modifications. researchgate.net
Table 1: In Vitro Enzyme and Receptor Interactions of this compound Analogues
| Analogue Class | Target | Key Findings | References |
|---|---|---|---|
| 2-(Methylamino)-2-oxoethyl carbamates | Fatty Acid Amide Hydrolase (FAAH) | Identified as selective inhibitors of FAAH. | nih.gov |
| Rivastigmine Analogues (Carbamates) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Methyl carbamates are more potent AChE inhibitors than ethyl analogues. Less steric hindrance observed for BChE. | researchgate.net |
| N,N-Disubstituted Carbamates | Butyrylcholinesterase (BChE) | Potent inhibitors, with activity influenced by steric and electronic factors of the substituents. | researchgate.netchemrxiv.org |
| Carbamate-linked CXCR2 Ligands | CXC Chemokine Receptor 2 (CXCR2) | Bind to the intracellular allosteric site, with linker design being crucial for interaction. | nih.govacs.org |
| Bivalent Smac Mimetics (Carbamate linkers) | Inhibitor of Apoptosis Proteins (IAPs) | Exhibit high-affinity binding to XIAP and cIAP1/2. | nih.gov |
| DACA Analogues | DNA, Topoisomerase I/II | Act as DNA intercalators and topoisomerase poisons. | researchgate.net |
Elucidation of Molecular Mechanisms in Cellular Contexts (Pre-clinical)
Understanding how these compounds behave within a cellular environment is critical for their development as potential therapeutic agents.
Analogues of this compound have been implicated in the modulation of key intracellular pathways. A notable example is the targeting of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase in the cell cycle. nih.govmdpi.com Apcin (B1665131), a compound containing a carbamate moiety, and its pyrimidinethylcarbamate analogues have been developed as inhibitors of Cdc20, an activator of the APC/C. nih.govmdpi.com These compounds have shown cytotoxic effects in breast cancer cell lines, suggesting their potential to interfere with cell division. nih.govmdpi.com Molecular docking studies have provided insights into how these molecules bind to Cdc20, preventing its interaction with the APC/C. mdpi.com
The ubiquitin-proteasome system is also a target for other carbamate-containing natural products. Cepafungin I, for instance, has demonstrated exceptional selectivity and potency towards the β2 and β5 subunits of the proteasome. nih.gov
Furthermore, carbamate derivatives have been investigated for their ability to induce apoptosis. Bivalent Smac mimetics, which can incorporate carbamate linkers, function as antagonists of IAPs, thereby promoting apoptosis in cancer cells. nih.gov The ability of these compounds to induce the degradation of cIAP1/2 proteins in cells is a key aspect of their mechanism. nih.gov
In the context of ferroptosis, a form of regulated cell death, novel inhibitors derived from Fer-1 have been synthesized. uantwerpen.be While not explicitly containing the this compound structure, the broader class of molecules designed to modulate this pathway highlights the ongoing search for novel chemical entities that can influence specific cell death mechanisms. uantwerpen.be
The ability of carbamate-containing compounds to permeate cell membranes is a significant feature. acs.org Studies on the cellular uptake of DACA and its analogues have shown that these processes can be very rapid. researchgate.net The lipophilicity of the molecule plays a role in its uptake and intracellular distribution. researchgate.net For instance, more lipophilic analogues may bind extensively to cellular membranes and proteins, while more hydrophilic derivatives may associate more with DNA. researchgate.net Fluorescence microscopy has been used to visualize the intracellular localization of these compounds, revealing their concentration in the nucleus and acidic vesicles. researchgate.net
The design of fluorescent ligands for intracellular targets, such as the allosteric site of CXCR2, inherently requires the molecule to cross the plasma membrane. nih.govacs.org The cellular permeability of these ligands can be influenced by the physicochemical properties of the linker connecting the pharmacophore to the fluorophore. nih.govacs.org
In the context of prodrugs, carbamate derivatives of phenolic compounds have been evaluated for their absorption profiles. researchgate.net Studies using Caco-2 cells, an in vitro model for human intestinal absorption, suggest that the uptake of these prodrugs can be mediated by both passive diffusion and H+-dependent transporters like PepT1 and OATP. researchgate.net
Table 2: Molecular Mechanisms and Cellular Studies of this compound Analogues
| Analogue Class/Compound | Intracellular Pathway/Process | Key Findings | References |
|---|---|---|---|
| Pyrimidinethylcarbamate Apcin Analogues | Ubiquitin-Proteasome System (APC/C-Cdc20) | Inhibit Cdc20, leading to cytotoxicity in breast cancer cells. | nih.govmdpi.com |
| Cepafungin I | Ubiquitin-Proteasome System | Potent and selective inhibitor of the β2 and β5 subunits of the proteasome. | nih.gov |
| Bivalent Smac Mimetics | Apoptosis | Antagonize IAPs and induce degradation of cIAP1/2 proteins. | nih.gov |
| DACA Analogues | Cellular Uptake and Distribution | Rapid uptake, with distribution influenced by lipophilicity. Concentrates in the nucleus and acidic vesicles. | researchgate.net |
| Carbamate-linked Fluorescent Ligands | Cellular Permeability | Designed to cross the plasma membrane to reach intracellular targets. Permeability is affected by linker properties. | nih.govacs.org |
| Carbamate Prodrugs of Phenols | Cellular Uptake (Intestinal) | Uptake mediated by passive diffusion and transporters like PepT1 and OATP in Caco-2 cell models. | researchgate.net |
Structure-Activity Relationship (SAR) Investigations for this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and for optimizing lead compounds. For derivatives related to this compound, several SAR studies have provided valuable insights.
In the development of ligands for GPCRs, the modification of the 2-(methylamino)ethyl substituent can have a significant impact on activity. For instance, a comparative analysis of related piperidine compounds shows that the presence and nature of the substitution on the ethylamine (B1201723) moiety can lead to distinct biological activities, such as analgesic or CNS stimulant effects.
For 4H-chromene derivatives with anticancer properties, detailed SAR studies have revealed that the functional groups at various positions on the chromene system are critical for cytotoxicity. nih.gov For example, at the 3 and 4 positions, more rigid and hydrophobic groups tend to improve activity. nih.gov
In the case of FAAH inhibitors, the SAR of O-arylcarbamates has been explored. nih.gov The nature of the substituent on the carbamate nitrogen can influence potency and selectivity. nih.gov For example, replacing a methyl group with a larger substituent like an ethyl or isopropyl group can lead to decreased potency. chemrxiv.org
The development of apcin analogues as APC/C inhibitors has also been guided by SAR. nih.govmdpi.com Structural modifications based on in silico studies have been pursued to develop more potent chemotypes for treating aggressive breast cancer. nih.gov
For dopamine (B1211576) D2/D3 receptor agonists, SAR studies of sumanirole (B131212) analogues, which have a related cyclic amine structure, have provided clues to receptor selectivity. acs.org Modifications at different positions of the core structure can affect binding affinity and functional activity at these receptor subtypes. acs.org
Correlating Structural Modifications with Biochemical Activity Profiles
The biological activity of carbamate-containing molecules can be significantly influenced by discrete structural modifications. Research into analogues of various carbamate compounds demonstrates that minor chemical changes to the core structure or its side chains can lead to substantial shifts in their biochemical profiles, such as inhibitory potency and binding affinity. epa.govnih.govnih.gov The relationship between a compound's structure and its activity is a critical area of investigation for understanding molecular mechanisms. epa.gov
Systematic modifications of carbamate analogues have been explored to map the structural requirements for potent biological activity. For instance, in the development of allosteric inhibitors for the AAA ATPase p97, a series of analogues were synthesized to probe the tolerance of the binding pocket to various substituents. pitt.edu The introduction of a methyl group to an analogue (compound 2-97) resulted in a nearly two-fold decrease in biochemical activity compared to the parent compound (2-38). pitt.edu Further modifications to this methylated scaffold, such as the addition of a methyl ether, a morpholine (B109124) group, or an ethyl N-isopropylpiperazine carbamate, led to a further decrease in potency, with IC50 values indicating a 2.5- to 4-fold loss of activity. pitt.edu This suggests that the alkyl portion of the side chain resides in a narrow hydrophobic channel that cannot accommodate bulkier substituents at the methylene (B1212753) position. pitt.edu
Similarly, structure-activity relationship (SAR) studies on dihydroisoxazole-based inhibitors of human transglutaminase 2 (TG2) revealed key structural determinants for activity. nih.gov The modification of the carbamate portion of these inhibitors by switching from a picolyl- to a quinoline-3-yl-methyl carbamate doubled the TG2 affinity for tyrosine-derived compounds without altering reactivity. nih.gov For 5-fluoro-tryptophan derived compounds, this same modification did not affect affinity but resulted in a nearly three-fold increase in the rate of inhibition. nih.gov These findings highlight how changes to the carbamate group can selectively modulate different aspects of biochemical activity.
Further research on neuroprotective naphthoquinone derivatives also underscores the importance of the substituent at the 2' position. nih.gov While the naphthoquinone core is essential for activity, the introduction of an amine group at the 2' position significantly enhanced potency. nih.gov Adding a benzyl (B1604629) group to this amine improved the safety profile, and further substitution on the benzyl ring with a chlorine atom at the meta position (compound 2q) resulted in the most potent analogue, showing a nearly three-fold increase in potency over its precursor. nih.gov
The following tables provide a summary of research findings correlating structural changes with biochemical activity.
Table 1: Biochemical Activity of Substituted p97 Inhibitors pitt.edu
| Compound | Structural Modification | IC50 (nM) | Relative Activity Loss vs. 2-38 |
|---|---|---|---|
| 2-38 | Parent Compound | - | - |
| 2-97 | Methylated analog | ~2x IC50 of 2-38 | ~2-fold |
| 2-98 | Methyl ether side chain | >2.5x IC50 of 2-97 | >5-fold |
| 2-99 | Morpholine side chain | >2.5x IC50 of 2-97 | >5-fold |
| 2-100 | Ethyl N-isopropylpiperazine carbamate side chain | >2.5x IC50 of 2-97 | >5-fold |
Table 2: Structure-Activity Relationship of TG2 Inhibitors nih.gov
| Compound Base | Carbamate Type | KI (mM) | kinh (min-1) |
|---|---|---|---|
| Tyrosine | Picolyl | 0.08 | 0.21 |
| Tyrosine | Quinolyl | 0.04 | 0.21 |
| 5-fluoro-tryptophan | Benzyl | 0.019 | 0.071 |
| 5-fluoro-tryptophan | Quinolyl | 0.018 | 0.186 |
| 6-fluoro-indole | Benzyl | 0.019 | 0.046 |
Table 3: Neuroprotective Activity of Naphthoquinone Analogs nih.gov
| Compound | Key Structural Feature | PC50 (nM) |
|---|---|---|
| 1d | 2'-amine substituent | - |
| 2j | 2'-benzylamine substituent | ~93 |
Vii. Computational and Theoretical Investigations of 2 Methylamino Ethyl Carbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. nih.govresearchgate.net For 2-(methylamino)ethyl carbamate (B1207046), these calculations can map out electron distribution, identify reactive sites, and quantify molecular properties that govern its chemical behavior.
Detailed Research Findings:
Studies on related carbamate compounds demonstrate that DFT methods, such as using the B3LYP hybrid functional with a 6-31G(d,p) basis set, can accurately model molecular geometries and vibrational frequencies. nih.govresearchgate.net For 2-(methylamino)ethyl carbamate, such calculations would reveal the charge distribution across the molecule, highlighting the electronegative oxygen and nitrogen atoms and the relatively electropositive hydrogen atoms.
Key parameters derived from these calculations include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. semanticscholar.org
Electrostatic Potential (ESP) Map: An ESP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, negative potential (red/yellow) would be concentrated around the carbonyl oxygen and the nitrogen atoms, indicating likely sites for electrophilic attack or hydrogen bond acceptance. Positive potential (blue) would be found around the amine and carbamate N-H protons, indicating sites for nucleophilic attack or hydrogen bond donation.
Reactivity Descriptors: Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies. semanticscholar.org These values help in quantitatively comparing the reactivity of the molecule with other compounds. For instance, a QSTR (Quantitative Structure-Toxicity Relationship) study on various carbamates utilized DFT-calculated descriptors to model their toxicity. semanticscholar.org
| Calculated Parameter | Significance for this compound | Illustrative Value Range (Based on similar carbamates) |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability (e.g., at the N atoms) | -6.0 to -9.5 eV |
| LUMO Energy | Indicates electron-accepting ability (e.g., at the C=O group) | 1.0 to 3.5 eV |
| HOMO-LUMO Gap | Relates to chemical stability and reactivity | 7.0 to 13.0 eV |
| Dipole Moment | Quantifies overall molecular polarity | 2.0 to 4.5 D |
Molecular Dynamics Simulations for Conformational Landscape Analysis
This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular dynamics (MD) simulations and other conformational search methods are employed to explore the potential energy surface of the molecule, identifying stable low-energy conformers and understanding its flexibility. nih.gov
Detailed Research Findings:
The carbamate functional group itself can exist in syn and anti conformations due to the rotational barrier around the C-N bond. nih.gov While the anti rotamer is often favored for steric and electrostatic reasons, the energy difference can be small, allowing for a mixture of conformers in solution. nih.gov For this compound, the key rotatable bonds are around the ethyl linker (O-CH2, CH2-CH2, and CH2-N).
A typical conformational analysis would involve:
Conformational Search: Using methods like mixed torsional/low-mode sampling to generate a wide range of possible structures. nih.gov
Energy Minimization: Optimizing the geometry of each generated conformer using a suitable force field (e.g., OPLS) or quantum mechanical method to find local energy minima.
Population Analysis: Calculating the relative energies of the stable conformers and using Boltzmann statistics to predict their populations at a given temperature.
Studies on similar small molecules like ethyl carbamate have shown that different conformers can be close in energy, and their relative populations can be influenced by the environment, such as the presence of solvent molecules. rsc.org For this compound, intramolecular hydrogen bonding between the terminal N-H group and the carbonyl oxygen is a possibility in certain conformations, which would significantly stabilize those structures. MD simulations can reveal the dynamics of such intramolecular interactions.
| Dihedral Angle | Description | Expected Conformational Preference |
|---|---|---|
| H-N-C=O | Rotation around carbamate C-N bond | Primarily anti, with possible syn population |
| O-C-C-N | Rotation of the ethyl linker | Gauche and anti conformers likely |
| C-C-N-C | Rotation around the C-N(methyl) bond | Staggered conformations preferred |
Molecular Modeling and Docking Simulations for Biological Target Prediction and Interaction Analysis
Molecular modeling and docking are powerful in silico techniques to predict potential biological targets for a molecule and analyze its binding mode at the atomic level. Given the structural features of this compound—a carbamate group and a secondary amine—it possesses functionality that can participate in key interactions with biological macromolecules like proteins and enzymes. nih.gov
Detailed Research Findings:
The process of target prediction typically involves screening the molecule's structure against databases of known biological targets. The carbamate group is a well-known structural motif in medicinal chemistry, often acting as a bioisostere for amide bonds or as a key interacting group in enzyme inhibitors (e.g., acetylcholinesterase inhibitors). nih.gov The primary and secondary amine groups are excellent hydrogen bond donors and acceptors.
A molecular docking simulation for this compound would involve:
Target Selection: Identifying potential protein targets based on similarity to known ligands or through inverse virtual screening.
Ligand and Receptor Preparation: Generating a 3D conformation of the molecule and preparing the protein structure by adding hydrogens and assigning charges.
Docking: Placing the ligand into the active site of the protein and using a scoring function to evaluate and rank different binding poses. The scoring function estimates the binding affinity (e.g., in kcal/mol).
For example, a related compound, tert-Butyl methyl(2-(methylamino)ethyl)carbamate, has been investigated as an experimental anticancer drug that binds to the antigen Cetuximab. biosynth.com This suggests that the core (methylamino)ethyl carbamate scaffold may have affinity for protein targets. Docking simulations would reveal potential key interactions, such as hydrogen bonds between the carbamate's C=O and N-H groups and amino acid residues (e.g., Ser, Thr, Asn, Gln) in a binding pocket. The terminal methylamino group could form hydrogen bonds or ionic interactions if protonated.
| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Carbamate C=O | Hydrogen Bond Acceptor | Arg, Asn, Gln, Ser, Thr, Tyr |
| Carbamate N-H | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Main-chain C=O |
| Methylamino N-H | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Main-chain C=O |
| Methylamino N | Hydrogen Bond Acceptor | Asn, Gln, Ser, Thr, Tyr |
In Silico Prediction of Spectroscopic Parameters
Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data. Quantum mechanical calculations are commonly used to simulate NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra.
Detailed Research Findings:
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry. nih.gov The GIAO (Gauge-Independent Atomic Orbital) method, often coupled with DFT, is widely used. Calculations are typically performed on a Boltzmann-averaged ensemble of low-energy conformers to account for the molecule's flexibility, as different conformations can have slightly different chemical shifts. nih.gov For this compound, specific chemical shifts for the methyl group, the two methylene (B1212753) groups, and the exchangeable N-H protons would be predicted.
IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies and their corresponding intensities. nih.gov DFT calculations can predict the frequencies of key stretching and bending modes. These predicted frequencies are often systematically scaled to better match experimental data. For this compound, key predicted peaks would include the N-H stretch of the carbamate and secondary amine, the C=O stretch of the carbamate group, and C-N and C-O stretching vibrations. researchgate.net
| Spectroscopy Type | Group | Predicted Value |
|---|---|---|
| ¹H NMR (ppm) | -NH-CH₃ | ~2.4 - 2.6 |
| -CH₂-NH- | ~2.7 - 2.9 | |
| -O-CH₂- | ~4.0 - 4.2 | |
| Carbamate N-H | ~5.0 - 6.0 (broad) | |
| ¹³C NMR (ppm) | -NH-CH₃ | ~35 - 38 |
| -CH₂-NH- | ~50 - 53 | |
| -O-CH₂- | ~62 - 65 | |
| C=O | ~156 - 159 | |
| IR (cm⁻¹) | N-H Stretch | ~3300 - 3400 |
| C=O Stretch | ~1690 - 1720 | |
| C-O Stretch | ~1230 - 1260 |
Viii. Future Research Directions and Emerging Paradigms for 2 Methylamino Ethyl Carbamate Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The future of 2-(Methylamino)ethyl carbamate (B1207046) synthesis lies in the development of novel and sustainable methodologies that are both efficient and environmentally benign. Traditional methods for carbamate synthesis have often relied on hazardous reagents such as phosgene (B1210022). nih.gov Modern synthetic chemistry is moving towards greener alternatives.
Recent advancements have demonstrated the direct synthesis of carbamates from Boc-protected amines using lithium tert-butoxide as the sole base, thereby avoiding toxic reagents and metal catalysts. researchgate.net This approach aligns with the principles of sustainable chemistry and has been shown to be scalable. researchgate.net Another green approach involves the Hofmann rearrangement of amides using oxone and chloride, which generates isocyanate intermediates that can be trapped with alcohols to form carbamates. nih.gov
Future research will likely focus on adapting and optimizing these sustainable methods for the specific synthesis of 2-(Methylamino)ethyl carbamate and its derivatives. The use of renewable starting materials and energy-efficient reaction conditions will be a key consideration. For instance, the SnCl2-catalyzed reaction of urea (B33335) with alcohols of renewable origin presents a phosgene-free route to carbamates. researchgate.net The exploration of chemo-enzymatic and biocatalytic routes could also offer highly selective and sustainable synthetic pathways.
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| From Boc-protected amines with lithium tert-butoxide | - Avoids hazardous reagents and metal catalysts
| - Improved safety profile
|
| Green Hofmann rearrangement | - Uses oxone and chloride
| - Environmentally friendly
|
| SnCl2-catalyzed reaction of urea and alcohols | - Phosgene-free
| - Cost-effective
|
Expansion of Bioconjugation Strategies and Linker Technologies
The carbamate moiety is a valuable component in bioconjugation due to its chemical stability and ability to enhance cell membrane permeability. acs.orgnih.gov This makes this compound an attractive candidate for the development of novel linker technologies in areas such as antibody-drug conjugates (ADCs). Future research will likely focus on leveraging the unique properties of this compound to create more effective and stable bioconjugates.
Current bioconjugation strategies often involve the formation of amide bonds. rsc.org The carbamate group in this compound can act as a stable linker, connecting a payload to a biological molecule. The design of novel chemoselective and site-specific ligation methods is an active area of research. acs.org The development of linkers that are stable in circulation but can be cleaved at the target site is a key challenge in ADC technology. Benzyl (B1604629) ammonium carbamates, for example, have been shown to undergo a two-step linker cleavage process, which could be a valuable property to engineer into linkers derived from this compound. researchgate.net
The expansion of bioconjugation strategies will also involve exploring different attachment points on the this compound molecule and modifying its structure to fine-tune its properties as a linker. This could include the incorporation of stimuli-responsive elements that trigger cleavage in the tumor microenvironment.
Advanced Mechanistic Investigations at the Atomic and Molecular Level
A deeper understanding of the reaction mechanisms and conformational properties of this compound at the atomic and molecular level is crucial for its rational design and application. Future research in this area will likely employ a combination of experimental and computational methods.
Ab initio calculations have been used to study the mechanism of carbamate formation from CO2 and alkanolamines, suggesting a single-step, third-order reaction is most likely. epa.gov Similar computational studies on this compound could provide valuable insights into its formation and reactivity. Spectroscopic techniques such as infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) spectroscopy, combined with density functional theory (DFT) calculations, can be used to understand the conformational landscape of carbamates. These studies have revealed that carbamates can have stable cis configurations, which is less common in peptides.
Mechanistic investigations into the role of catalysts, such as guanidine-CO2 adducts in carbamate formation from CO2 and amines, will also be important. rsc.org Understanding these fundamental processes will enable the development of more efficient synthetic methods and the design of carbamate-based molecules with specific conformational properties for targeted biological interactions.
Development of High-Throughput Screening Platforms for Chemical Biology Applications
High-throughput screening (HTS) is a powerful tool for discovering new bioactive compounds and for optimizing the properties of existing ones. nyu.eduembl.org The development of HTS platforms specifically designed for screening libraries of this compound derivatives could accelerate the discovery of new therapeutic agents and chemical probes.
These platforms would allow for the rapid and automated testing of thousands of compounds in a variety of biological assays. nyu.edu For example, cell-based assays could be used to screen for compounds with specific cytotoxic or signaling activities. Biochemical assays could be used to identify inhibitors or modulators of specific enzymes or protein-protein interactions. embl.org
A recent study demonstrated the use of HTS to identify microorganisms capable of degrading ethyl carbamate, a carcinogen found in some fermented beverages. nih.gov This highlights the potential of HTS to address challenges related to carbamate compounds. A similar approach could be used to screen for enzymes that can metabolize or modify this compound, which could have implications for its pharmacokinetic properties.
| HTS Platform Component | Function | Relevance to this compound Research |
|---|---|---|
| Automated Liquid Handling | Precise dispensing of reagents and compounds | Enables rapid preparation of assay plates with libraries of derivatives |
| Multi-Mode Microplate Readers | Detection of various assay readouts (e.g., fluorescence, luminescence, absorbance) | Allows for a wide range of biochemical and cell-based assays |
| High-Content Imaging Systems | Automated microscopy and image analysis | Provides detailed information on cellular responses to compound treatment |
| Compound Libraries | Collections of diverse chemical structures | Screening of this compound derivatives for desired biological activity |
Integration with Systems Biology Approaches for Comprehensive Understanding
Systems biology aims to understand complex biological systems by integrating data from multiple levels, including genomics, proteomics, and metabolomics. nih.govresearchgate.net Integrating the study of this compound into a systems biology framework will provide a more comprehensive understanding of its biological effects and potential mechanisms of action.
This approach moves beyond the traditional "one target, one drug" paradigm to a more holistic view of how a compound interacts with the entire cellular network. drugtargetreview.combenthamscience.com For example, metabolomics studies can reveal how this compound alters the metabolic profile of a cell, providing clues about its downstream effects. youtube.com Proteomics can identify the proteins that are differentially expressed or modified in response to treatment with the compound.
By integrating these large datasets, researchers can construct network models that describe the interactions of this compound with various cellular components. drugtargetreview.com This can lead to the identification of novel drug targets and biomarkers, as well as a better understanding of potential off-target effects. drugtargetreview.com The application of systems biology will be crucial for translating the basic chemical and biological knowledge of this compound into effective therapeutic strategies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 2-(Methylamino)ethyl carbamate, and how can side reactions be minimized?
- Methodological Answer : The synthesis of this compound typically involves carbamate bond formation between 2-(methylamino)ethanol and a carbonyl source (e.g., phosgene derivatives or carbon dioxide). Reaction conditions such as temperature (20–50°C), pH (neutral to slightly alkaline), and solvent choice (aqueous or organic phases) significantly influence yield. For example, excess carbonyl reagents can drive the reaction forward, but rigorous purification (e.g., column chromatography or recrystallization) is required to remove unreacted intermediates. Monitoring via thin-layer chromatography (TLC) or in situ infrared (IR) spectroscopy helps identify side products like urea derivatives or hydrolyzed byproducts .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for tracking carbamate formation and hydrolysis products. For example, ¹³C NMR can distinguish carbamate carbonyl signals (~155–160 ppm) from bicarbonate (~160–165 ppm) in CO₂ absorption studies. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) with UV detection are recommended for purity assessment. Gas chromatography (GC) may be used for volatile intermediates, but derivatization is often necessary due to the compound’s polar nature .
Advanced Research Questions
Q. How does the reaction mechanism of this compound formation vary under different pH and temperature conditions?
- Methodological Answer : Mechanistic studies require a combination of kinetic experiments and spectroscopic monitoring. At neutral pH, 2-(methylamino)ethanol reacts with CO₂ to form carbamate via nucleophilic attack, confirmed by time-resolved ¹H NMR showing amine proton shifts. Under acidic conditions, carbamate hydrolyzes to bicarbonate, detectable via ¹³C NMR. Temperature-dependent kinetic studies (e.g., Arrhenius plots) reveal activation energies for carbamate formation (~30–50 kJ/mol) and hydrolysis. Computational modeling (DFT) can further validate intermediate stability and transition states .
Q. What experimental design considerations are critical for studying mass-transfer kinetics in gas-liquid absorption systems using this compound?
- Methodological Answer : Bubble column reactors (BCRs) require precise control of hydrodynamic parameters. Interfacial area, measured via photographic analysis or laser diffraction, must be correlated with gas holdup and bubble size distribution. Mass-transfer coefficients (kₗ) are determined using absorption rate measurements under varying CO₂ partial pressures. Stirred-cell reactors with adjustable agitation rates can isolate kinetic vs. diffusion-limited regimes. Statistical tools like ANOVA should assess reproducibility across triplicate trials .
Q. How can researchers reconcile discrepancies in carbamate stability data obtained from different analytical methods?
- Methodological Answer : Contradictions often arise from methodological differences. For example, carbamate stability in HPLC (acidic mobile phases) may underestimate hydrolysis compared to neutral NMR conditions. Meta-analytical approaches, as outlined in COSMOS-E guidelines, involve systematic data normalization (e.g., adjusting for pH, temperature, and solvent effects). Robust statistical tests (e.g., Bland-Altman plots) quantify inter-method variability. Cross-validation using complementary techniques (e.g., IR for functional groups and MS for molecular weight) resolves ambiguities .
Safety and Protocol Design
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Toxicity assessments (e.g., LD50 studies) indicate potential skin/eye irritation and respiratory sensitization. Labs should use fume hoods for synthesis, nitrile gloves, and PPE. Storage conditions (4°C, inert atmosphere) prevent degradation. Spill protocols include neutralization with dilute acetic acid and absorption via vermiculite. Regular air monitoring with gas detectors ensures exposure limits (e.g., OSHA PEL) are not exceeded .
Data Analysis and Reproducibility
Q. What statistical frameworks are suitable for dose-response studies involving this compound?
- Methodological Answer : Dose-response curves require nonlinear regression models (e.g., Hill equation) to estimate EC50/IC50 values. Bootstrap resampling (≥1000 iterations) quantifies confidence intervals. For meta-analyses of disparate studies, mixed-effects models account for inter-study variability. Tools like R or Python’s SciPy ensure reproducibility, with open-access datasets recommended for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
